molecular formula C8H5ClFN B14894955 3-Chloro-2-fluoro-4-methylbenzonitrile

3-Chloro-2-fluoro-4-methylbenzonitrile

Cat. No.: B14894955
M. Wt: 169.58 g/mol
InChI Key: AVGJISDQUUABAG-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-methylbenzonitrile is a versatile benzonitrile derivative engineered to serve as a critical synthetic intermediate in advanced chemical research. Its molecular structure, incorporating chloro, fluoro, and methyl substituents on an aromatic ring, makes it a valuable scaffold for constructing more complex molecules. This compound is primarily utilized in research and development for the synthesis of novel active compounds. One of its most significant applications is in the exploration of Selective Androgen Receptor Modulators, a class of investigational therapeutics with potential for treating conditions like muscle wasting and osteoporosis . Furthermore, its structure suggests applicability in agrochemical research for the development of new pesticides . The presence of distinct halogen groups enables efficient further functionalization through various metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to rapidly build diverse chemical libraries. This product is provided with a Certificate of Analysis to ensure batch-to-batch consistency and high purity, which is essential for reproducible experimental outcomes in demanding synthetic routes . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

IUPAC Name

3-chloro-2-fluoro-4-methylbenzonitrile

InChI

InChI=1S/C8H5ClFN/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,1H3

InChI Key

AVGJISDQUUABAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)F)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3 Chloro 2 Fluoro 4 Methylbenzonitrile

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-chloro-2-fluoro-4-methylbenzonitrile suggests several viable disconnection points. The primary strategic disconnections involve the carbon-halogen, carbon-carbon, and carbon-nitrogen bonds associated with the substituents on the benzonitrile (B105546) core.

One common approach is to disconnect the cyano group, leading to an intermediate such as 3-chloro-2-fluoro-4-methylaniline, which can be converted to the nitrile via a Sandmeyer reaction. Alternatively, the cyano group can be introduced through palladium-catalyzed cyanation of an aryl halide.

Another strategy involves the disconnection of the chloro or fluoro substituents. This could proceed through electrophilic halogenation or a halogen exchange reaction on a suitably substituted benzonitrile precursor. The methyl group can also be a point of disconnection, suggesting a palladium-catalyzed cross-coupling reaction to install it onto the aromatic ring.

The interplay of the directing effects of the substituents is a crucial consideration in planning the forward synthesis to ensure the desired regiochemistry. The retrosynthetic pathways are designed to utilize commercially available or readily accessible starting materials and to control the regiochemical outcome of the reactions.

Classical and Modern Approaches to Substituted Benzonitrile Synthesis

The synthesis of polysubstituted benzonitriles like this compound can be achieved through a variety of classical and modern synthetic methods. These approaches offer different levels of efficiency, selectivity, and functional group tolerance.

Directed Ortho Metalation (DoM) Strategies for Ortho-Functionalization

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com In this approach, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating a nucleophilic site for reaction with an electrophile. wikipedia.orgbaranlab.org

For the synthesis of this compound, a DoM strategy could be envisioned starting from a precursor with a potent DMG. For instance, a protected amine or an amide group could direct lithiation to the adjacent position, allowing for the introduction of the fluoro or chloro substituent. The directing group would then be converted to the nitrile in a subsequent step. The choice of the DMG and the reaction conditions are critical to achieving the desired regioselectivity and avoiding unwanted side reactions. baranlab.orguwindsor.ca

Table 1: Common Directing Metalation Groups (DMGs) in Organic Synthesis

Directing Group Relative Strength Typical Base
-CONR₂Strongs-BuLi, t-BuLi
-OMeModeraten-BuLi, s-BuLi
-FModerates-BuLi/TMEDA
-ClWeakLDA, LiTMP

Halogen Exchange Reactions for Fluorine and Chlorine Incorporation

Halogen exchange reactions, particularly the Halex reaction, are widely used for the introduction of fluorine into aromatic rings. google.com This method typically involves the nucleophilic substitution of a chloro or nitro group with fluoride (B91410), often using a source like potassium fluoride in an aprotic polar solvent at elevated temperatures. google.com

In a potential synthesis of this compound, a precursor such as 2,3-dichloro-4-methylbenzonitrile (B15502380) could undergo a selective halogen exchange to replace one of the chlorine atoms with fluorine. The regioselectivity of this reaction would be influenced by the electronic environment of the chlorine atoms, with the one activated by the electron-withdrawing nitrile group being more susceptible to substitution.

Nitrile Group Introduction via Cyano-Transfer Reagents and Cross-Coupling

The introduction of the nitrile group is a key step in the synthesis of benzonitriles. Classical methods include the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt and then treated with a cyanide salt, typically cuprous cyanide.

More modern approaches involve palladium-catalyzed cyanation of aryl halides or triflates. google.com A variety of cyanide sources can be used, including zinc cyanide, potassium ferrocyanide, and acetone (B3395972) cyanohydrin. These methods offer milder reaction conditions and broader functional group compatibility compared to traditional methods. google.com For example, a precursor like 1-bromo-3-chloro-2-fluoro-4-methylbenzene (B1524937) could be subjected to palladium-catalyzed cyanation to yield the target molecule.

Table 2: Common Cyanation Methods for Aryl Halides

Method Cyanide Source Catalyst Typical Conditions
Rosenmund-von BraunCuCNNoneHigh temperature
Palladium-catalyzedZn(CN)₂Pd(PPh₃)₄DMF, 80-120 °C
Nickel-catalyzedKCNNi(cod)₂Aprotic solvent

Palladium-Catalyzed Cross-Coupling Reactions for Methyl Group Installation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.gov Reactions such as the Suzuki, Stille, and Negishi couplings can be employed to install the methyl group onto the aromatic ring.

For the synthesis of this compound, a precursor such as 3-chloro-2-fluoro-4-bromobenzonitrile could be coupled with a methylating agent like methylboronic acid (Suzuki coupling) or trimethyltin (B158744) chloride (Stille coupling) in the presence of a palladium catalyst and a suitable base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Chemo-, Regio-, and Stereoselectivity in Synthetic Routes

The synthesis of a polysubstituted aromatic compound like this compound requires careful control of chemo-, regio-, and stereoselectivity.

Chemoselectivity is important when multiple reactive functional groups are present. For example, during a palladium-catalyzed cross-coupling reaction, the catalyst must selectively react with the intended aryl halide without affecting other functional groups like the nitrile.

Regioselectivity is a major challenge in the synthesis of this molecule due to the presence of multiple substituents that can direct incoming electrophiles or nucleophiles to different positions. cardiff.ac.ukbeilstein-journals.org The directing effects of the fluoro, chloro, methyl, and cyano groups must be carefully considered when planning the order of reactions. For instance, in an electrophilic aromatic substitution reaction, the activating methyl group and the deactivating but ortho-, para-directing halogens will compete in directing the incoming electrophile.

Stereoselectivity is not a factor in the synthesis of the final product as this compound is an achiral molecule. However, if any of the synthetic intermediates were chiral, control of stereochemistry would be necessary.

Green Chemistry Principles in the Synthesis of Substituted Benzonitriles

The application of green chemistry principles to the synthesis of substituted benzonitriles, including this compound, aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, catalysts, and reaction conditions.

One notable advancement is the use of ionic liquids as recyclable reaction media. researchgate.netrsc.org For instance, a novel green synthetic route for benzonitrile utilizes an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying the separation process. researchgate.netrsc.org This approach has been shown to be applicable to a variety of aromatic nitriles, suggesting its potential for the synthesis of this compound. researchgate.netrsc.org

The replacement of hazardous reagents is another cornerstone of green chemistry. Traditional methods for nitrile synthesis often involve toxic cyanide sources. d-nb.inforesearchgate.net Innovative strategies, such as the photochemical conversion of pyridines to benzonitriles, bypass the need for such toxic reagents. d-nb.inforesearchgate.net While not a direct synthesis of the target compound, this approach highlights the ongoing efforts to develop safer and more sustainable synthetic routes for this class of compounds.

The following table summarizes key green chemistry approaches applicable to the synthesis of substituted benzonitriles:

Green Chemistry PrincipleApplication in Benzonitrile SynthesisPotential Benefit for this compound Synthesis
Use of Greener Solvents Replacement of volatile organic compounds (VOCs) with ionic liquids or water. researchgate.netrsc.orgReduced solvent emissions and improved reaction safety.
Catalysis Employment of recyclable heterogeneous catalysts (e.g., supported ionic liquids, zeolites). rsc.orgmedcraveonline.comSimplified product purification and reduced catalyst waste.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Increased efficiency and reduced waste generation.
Use of Safer Chemicals Avoiding the use of highly toxic reagents like cyanide salts by developing alternative synthetic pathways. d-nb.inforesearchgate.netEnhanced operational safety and reduced environmental risk.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that can be adjusted include temperature, reaction time, catalyst loading, and solvent choice.

A patented method for the preparation of 3-fluoro-4-methylbenzonitrile, a structurally related compound, involves a decarbonylation reaction where the temperature is controlled between 120-180 °C. google.com This suggests that precise temperature control is a critical factor in the synthesis of such substituted benzonitriles.

The choice of solvent can also significantly influence reaction outcomes. For instance, in the synthesis of other benzonitrile derivatives, solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are commonly used. google.com The optimization process would involve screening a range of solvents to identify the one that provides the best balance of solubility, reaction rate, and ease of removal.

Catalyst selection and concentration are also crucial for yield enhancement. In the metal-catalyzed cyclotrimerization of benzonitriles, the catalytic system composed of titanium chlorido complexes and magnesium has been shown to be effective. researchgate.net For the synthesis of this compound, a systematic investigation of different catalysts and their loadings would be necessary to identify the most efficient system.

Furthermore, reaction time is a parameter that can be optimized to ensure complete conversion of starting materials while avoiding the formation of degradation products. scielo.br Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time. chemicalbook.com

The table below outlines key parameters and their potential impact on the synthesis of this compound:

ParameterEffect on ReactionOptimization Strategy
Temperature Influences reaction rate and selectivity.Systematic variation to find the optimal temperature that maximizes yield and minimizes byproduct formation. google.com
Solvent Affects solubility of reactants and can influence reaction pathways.Screening of a variety of suitable solvents to identify the one that gives the best performance. google.com
Catalyst Determines the reaction mechanism and rate.Evaluation of different catalysts and optimization of catalyst loading to achieve high efficiency. researchgate.net
Reaction Time Affects the extent of conversion and the potential for side reactions.Monitoring the reaction progress over time to determine the point of maximum product formation. scielo.brchemicalbook.com
Reactant Stoichiometry The molar ratio of reactants can impact product yield and purity.Systematic variation of reactant ratios to find the optimal stoichiometry.

By carefully optimizing these reaction conditions, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity.

Mechanistic Investigations into the Reactivity of 3 Chloro 2 Fluoro 4 Methylbenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides, particularly those activated by electron-withdrawing groups. The cyano group (-CN) at C1 in 3-Chloro-2-fluoro-4-methylbenzonitrile is a potent electron-withdrawing group, rendering the aromatic ring susceptible to nucleophilic attack.

A key feature of this compound is the presence of two different halogen atoms, chlorine and fluorine, which can potentially be displaced by a nucleophile. The generally accepted mechanism for SNAr involves two steps: the nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group. libretexts.org

The relative rates of displacement of fluoride (B91410) and chloride ions are governed by two opposing factors: electronegativity and carbon-halogen bond strength. Fluorine is the most electronegative element, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect generally leads to a faster rate of reaction for fluoroarenes compared to their chloroarene counterparts. Conversely, the C-F bond is significantly stronger than the C-Cl bond, meaning that the departure of the fluoride ion is less favorable than that of the chloride ion. In most SNAr reactions, the first step (nucleophilic attack) is the rate-determining step, and therefore, the activation by the electron-withdrawing effect of fluorine dominates, leading to the preferential displacement of the fluoride ion.

In the case of this compound, nucleophilic attack can occur at either C2 (leading to fluoride displacement) or C3 (leading to chloride displacement). The electron-withdrawing cyano group is ortho to the fluorine and meta to the chlorine. Since SNAr is most effective when the activating group is ortho or para to the leaving group, this positioning strongly favors the displacement of the fluorine atom at C2. libretexts.org

A hypothetical reaction with a nucleophile (Nu-) is depicted below, showing the preferential formation of the product resulting from fluoride displacement:

SNAr Reaction of this compound

Table 1: Factors Influencing Halogen Displacement in SNAr

FactorInfluence on Fluoride DisplacementInfluence on Chloride Displacement
Electronegativity Enhances electrophilicity of C2, favoring nucleophilic attack.Less pronounced effect on C3 compared to C2.
C-Halogen Bond Strength Stronger C-F bond makes fluoride a poorer leaving group.Weaker C-Cl bond makes chloride a better leaving group.
Position of Activating Group (-CN) Ortho position strongly stabilizes the Meisenheimer complex.Meta position offers less stabilization to the intermediate.

Electrophilic Aromatic Substitution (EAS) Considerations

In contrast to SNAr, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. libretexts.org The substituents on the benzene (B151609) ring play a crucial role in directing the incoming electrophile to a specific position. The directing effects of the substituents in this compound are summarized in the table below.

Table 2: Directing Effects of Substituents in EAS

SubstituentPositionTypeDirecting Effect
-CN 1DeactivatingMeta-directing
-F 2DeactivatingOrtho, Para-directing
-Cl 3DeactivatingOrtho, Para-directing
-CH3 4ActivatingOrtho, Para-directing

Considering the combined effects:

The positions ortho and para to the halogens are already substituted or sterically hindered.

The positions meta to the cyano group are C3 and C5.

The positions ortho to the methyl group are C3 and C5.

Therefore, it is most likely that an incoming electrophile will be directed to the C5 position, which is meta to the cyano group and ortho to the methyl group. The activating effect of the methyl group at this position, combined with the directing effect of the cyano group, makes C5 the most probable site of electrophilic attack.

Radical Reactions and Their Potential Pathways

Radical reactions involving aromatic compounds are less common than ionic pathways but can be initiated under specific conditions, such as high temperatures, UV light, or in the presence of radical initiators. libretexts.org For this compound, several radical pathways could be envisaged.

One possibility is the homolytic cleavage of the C-Cl or C-F bond to generate an aryl radical. Due to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond, the formation of a radical at the C3 position would be more favorable. This aryl radical could then participate in various radical chain reactions.

Another potential pathway involves the methyl group. Benzylic hydrogens are particularly susceptible to radical abstraction. A radical initiator could abstract a hydrogen atom from the methyl group to form a benzylic radical. This resonance-stabilized radical could then undergo further reactions, such as dimerization or reaction with other radical species.

Transition State Analysis and Reaction Energetics

A deeper understanding of the reaction mechanisms of this compound can be achieved through the analysis of the transition states and the energetics of the reaction pathways. For the competitive SNAr reaction, the energy barriers for the formation of the Meisenheimer complexes at C2 and C3 would be of primary interest. A lower activation energy for the attack at C2 would confirm the preferential displacement of the fluoride ion.

Similarly, for EAS reactions, the calculation of the energies of the sigma complexes formed by the attack of an electrophile at different positions on the ring would reveal the most favorable reaction pathway. The transition state leading to the formation of the most stable sigma complex will have the lowest energy, thus indicating the preferred site of substitution.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating reaction mechanisms. nih.govresearchgate.net Methods such as Density Functional Theory (DFT) can be used to model the reactants, intermediates, transition states, and products of the reactions of this compound.

By performing geometry optimizations and frequency calculations, the structures and energies of the various species along the reaction coordinate can be determined. researchgate.net This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative picture of the reaction landscape. Furthermore, analysis of the molecular orbitals and electron density distribution can provide insights into the electronic factors that govern the reactivity of the molecule. For instance, mapping the electrostatic potential on the molecular surface can visually identify the most electrophilic and nucleophilic sites. researchgate.net Such computational studies would be invaluable in confirming the qualitative predictions made in the preceding sections and in providing a more nuanced understanding of the intricate reactivity of this multifaceted molecule.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 2 Fluoro 4 Methylbenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For 3-Chloro-2-fluoro-4-methylbenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

In the ¹H NMR spectrum, the molecule is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would display two distinct signals for the two protons on the benzene (B151609) ring. Due to coupling with the adjacent fluorine atom and with each other, these signals would likely appear as complex multiplets or doublets of doublets. The methyl group (-CH₃) protons would appear as a singlet, typically in the range of 2.3-2.5 ppm, slightly influenced by the adjacent halogen and cyano groups.

The ¹³C NMR spectrum would provide information on the carbon skeleton. Eight distinct signals are anticipated: one for the methyl carbon, one for the nitrile carbon, and six for the aromatic carbons. The chemical shifts would be influenced by the attached substituents. The carbon bearing the fluorine atom would show a large coupling constant (¹JCF), appearing as a doublet. Similarly, other carbons in proximity to the fluorine will exhibit smaller C-F couplings. The presence of the electron-withdrawing chlorine and cyano groups will also shift the signals of the carbons they are attached to downfield.

Predicted NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar structures.)

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
¹H ~7.5 - 7.8 Doublet of doublets Aromatic H
¹H ~7.3 - 7.6 Doublet of doublets Aromatic H
¹H ~2.4 Singlet Methyl (-CH₃)
¹³C ~160 Doublet (¹JCF) C-F
¹³C ~135-145 Singlet/Doublet Aromatic C's
¹³C ~115-130 Singlet/Doublet Aromatic C's
¹³C ~115 Singlet Cyano (-CN)

Fluorine-19 NMR (¹⁹F NMR) and Chlorine-35/37 NMR (³⁵Cl/³⁷Cl NMR)

¹⁹F NMR is highly sensitive and would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine. This signal would be split into a multiplet due to coupling with the nearby aromatic protons.

³⁵Cl/³⁷Cl NMR is generally less common due to the quadrupolar nature of chlorine nuclei, which results in very broad signals. For a compound like this, obtaining a high-resolution ³⁵Cl/³⁷Cl NMR spectrum would be challenging and is typically not performed in routine structural analysis.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would establish the connectivity between the two aromatic protons by showing a cross-peak between them.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each aromatic proton signal to the signal of the carbon atom it is directly attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity between protons, for example, between the methyl protons and the proton on the adjacent aromatic carbon (C5-H).

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecule, which in turn confirms its elemental formula (C₈H₅ClFN).

Fragmentation Pattern Analysis and Isotopic Signatures

The mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, confirming the presence of one chlorine atom in the molecule.

Common fragmentation pathways in the mass spectrometer would likely involve the loss of the methyl group ([M-15]⁺), the cyano group ([M-26]⁺), or the chlorine atom ([M-35]⁺). Analysis of these fragments helps to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Both IR and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present.

C≡N Stretch: A sharp and strong absorption band in the IR spectrum is expected in the region of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile. This would also be visible, though likely weaker, in the Raman spectrum.

Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl group's C-H stretching vibrations would be observed just below 3000 cm⁻¹.

C-F and C-Cl Stretches: The carbon-fluorine and carbon-chlorine stretching vibrations would be expected in the fingerprint region of the IR spectrum, typically between 1250-1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl.

Aromatic C=C Bending: Aromatic ring vibrations (C=C stretching) would cause several bands in the 1600-1400 cm⁻¹ region.

Summary of Expected Vibrational Modes

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Method
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
C≡N Nitrile Stretch 2240 - 2220 IR (Strong), Raman
Aromatic C=C Bending 1600 - 1400 IR, Raman
C-F Stretch 1250 - 1000 IR (Strong)

This comprehensive suite of spectroscopic techniques, when applied, would allow for the complete and unambiguous structural determination and characterization of this compound.

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data, including crystal system, space group, unit cell dimensions, or atomic coordinates, has been reported for this compound.

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, a discussion of the crystal packing and the nature of intermolecular interactions such as hydrogen bonding, halogen bonding, or π-π stacking is not possible.

Electronic Absorption and Emission Spectroscopy

There is no available experimental data on the electronic absorption (UV-Vis) or emission (fluorescence or phosphorescence) spectra of this compound. Information regarding its absorption maxima, molar absorptivity, emission wavelengths, and quantum yields has not been documented in the reviewed literature.

Computational and Theoretical Studies on 3 Chloro 2 Fluoro 4 Methylbenzonitrile

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the molecular properties of 3-Chloro-2-fluoro-4-methylbenzonitrile. These methods are instrumental in elucidating the electronic structure and charge distribution, which are key determinants of the molecule's reactivity and intermolecular interactions.

For closely related molecules, such as 3-chloro-4-fluoro benzonitrile (B105546) and 3-fluoro-4-methylbenzonitrile, studies have successfully employed DFT with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)) to calculate optimized geometries and vibrational frequencies. science.govoup.com These studies serve as a methodological blueprint for the computational analysis of this compound.

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

Computational studies on analogous benzonitrile derivatives have shown that the HOMO is typically localized over the benzene (B151609) ring and the substituents, while the LUMO is often distributed over the entire molecule, including the nitrile group. This distribution suggests that the aromatic ring acts as the primary electron donor, while the nitrile group and halogen atoms contribute to the molecule's electron-accepting properties. The precise energies of these orbitals for this compound would require specific calculations, but the general features can be inferred from these related studies.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule, arising from the electronegativity differences between its constituent atoms, governs its electrostatic potential. This potential, in turn, dictates how the molecule interacts with other charged or polar species. Molecular Electrostatic Potential (MEP) maps are visual representations of this charge distribution, where regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, and regions of positive potential (blue) are susceptible to nucleophilic attack.

For substituted benzonitriles, the nitrogen atom of the nitrile group and the halogen atoms are expected to be regions of high negative electrostatic potential due to their high electronegativity. Conversely, the hydrogen atoms of the methyl group and the aromatic ring are likely to exhibit positive electrostatic potential. An MEP map for this compound would likely show a significant negative potential around the fluorine, chlorine, and nitrogen atoms, making these sites potential targets for electrophilic interactions.

Conformational Analysis and Energy Minima Identification

The conformational landscape of this compound is primarily defined by the rotation of the methyl group. Due to the presence of an adjacent chlorine atom, this rotation is expected to be sterically hindered. Conformational analysis involves mapping the potential energy surface of the molecule as a function of this rotational dihedral angle to identify the most stable conformations (energy minima) and the energy barriers between them.

Studies on similar halogenated toluenes have shown that the presence of an ortho halogen atom can significantly increase the rotational barrier of the methyl group. acs.org For this compound, the lowest energy conformation would likely involve the staggering of the methyl hydrogens with respect to the plane of the benzene ring to minimize steric repulsion with the ortho-chlorine atom. The identification of the exact energy minima and the rotational barrier would require systematic scanning of the relevant dihedral angle using quantum chemical methods.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For analogous molecules like 3-chloro-4-fluoro benzonitrile and 3-fluoro-4-methylbenzonitrile, DFT calculations have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra, especially after the application of appropriate scaling factors to account for anharmonicity and other systematic errors. science.govoup.com Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts with a high degree of accuracy.

Optimization of the molecular geometry.

Calculation of vibrational frequencies and IR/Raman intensities.

Calculation of NMR shielding tensors to predict chemical shifts.

The predicted spectra would serve as a valuable reference for future experimental work on this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and vibrational dynamics. While no specific MD studies on this compound have been reported, the methodology is well-established for similar aromatic compounds.

An MD simulation of this molecule would typically involve:

Defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. For halogenated aromatic compounds, force fields like OPLS-AA or GAFF could be used and potentially refined with quantum chemical data.

Simulating the trajectory of the atoms over a period of time by solving Newton's equations of motion.

Analyzing the trajectory to extract information about dynamic properties, such as the rotational dynamics of the methyl group, the flexibility of the molecule, and its interactions with solvent molecules.

Such simulations could reveal, for instance, the preferred solvation shell around the molecule and the timescale of conformational transitions.

Chemoinformatics and Database Mining for Related Structures

Chemoinformatics tools and chemical databases are invaluable for identifying structurally related compounds and predicting the properties of new molecules based on existing data. A search for this compound in large chemical databases like PubChem and Reaxys would reveal information on its known synthetic routes, physical properties (if reported), and commercially available analogs.

Synthesis and Characterization of Derivatives and Analogues of 3 Chloro 2 Fluoro 4 Methylbenzonitrile

Modification of the Benzonitrile (B105546) Core through Functional Group Interconversions

Functional group interconversion (FGI) represents a powerful strategy for diversifying the 3-chloro-2-fluoro-4-methylbenzonitrile core. While direct, selective modification of the existing halogens can be challenging, other transformations are more readily achievable. For instance, the chloro group, while generally stable, could potentially be replaced through nucleophilic aromatic substitution (SNAr) under forcing conditions, particularly if activated by additional electron-withdrawing groups. However, the strong C-F bond is typically inert to such transformations.

A more feasible approach involves transformations of derivatives. For example, if the nitrile group is first hydrolyzed to a carboxylic acid, subsequent reactions can introduce new functionalities. The resulting 3-chloro-2-fluoro-4-methylbenzoic acid can undergo reactions typical of benzoic acids, such as conversion to acyl chlorides, esters, and amides. Similarly, reduction of the nitrile to an amine opens up pathways for diazotization, which can then be used to introduce a variety of substituents, including hydroxyl, iodo, or even a different halogen, in place of the original amino group.

Halogen-Directed Functionalization at Different Aromatic Positions

The existing substituents on the benzonitrile ring heavily influence the regioselectivity of further functionalization, particularly in electrophilic aromatic substitution (EAS) reactions. The methyl group is an activating, ortho, para-director, while the chloro and fluoro groups are deactivating, yet also ortho, para-directing due to their lone pairs participating in resonance. The nitrile group is a strong deactivating, meta-director. The interplay of these directing effects determines the position of incoming electrophiles.

Given the substitution pattern of this compound, the available positions for substitution are C5 and C6.

Position C5: This position is meta to the nitrile, ortho to the methyl group, and meta to the fluorine.

Position C6: This position is ortho to the nitrile and fluorine, and para to the methyl group.

Considering the powerful deactivating effect of the nitrile group, electrophilic substitution is generally disfavored. However, under specific conditions, the directing effects of the other groups might facilitate reactions.

Another important reaction in this context is the "halogen dance," a base-catalyzed isomerization where a halogen atom migrates to a different position on the aromatic ring. researchgate.netwikipedia.org This reaction proceeds via a deprotonation/metalation event followed by halogen migration, driven by the formation of a more stable organometallic intermediate. researchgate.netwikipedia.org For a compound like this compound, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce deprotonation at one of the available aromatic positions, initiating a rearrangement, although the presence of multiple halogens and other substituents can lead to complex reaction outcomes. clockss.org

Derivatization of the Methyl Group

The methyl group at the C4 position provides a reactive handle for a variety of transformations at the benzylic position. The carbon adjacent to the aromatic ring is susceptible to radical reactions due to the resonance stabilization of the resulting benzyl (B1604629) radical. masterorganicchemistry.com

Benzylic Bromination: A common and effective method for functionalizing the methyl group is free-radical bromination, often using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. masterorganicchemistry.comscientificupdate.comkoreascience.kr This reaction, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position. scientificupdate.com

Table 1: Benzylic Bromination of this compound
ReactantReagentsProduct
This compoundNBS, AIBN, CCl₄ (or other suitable solvent)3-Chloro-4-(bromomethyl)-2-fluorobenzonitrile

The resulting 3-chloro-4-(bromomethyl)-2-fluorobenzonitrile is a versatile intermediate. The benzylic bromide is an excellent electrophile for SN2 reactions, allowing for the introduction of a wide range of nucleophiles, such as:

Cyanide (CN⁻): To form the corresponding phenylacetonitrile (B145931) derivative.

Azide (N₃⁻): To form a benzyl azide, which can be reduced to a benzylamine (B48309) or used in click chemistry.

Hydroxide (OH⁻) or Alkoxides (RO⁻): To form benzyl alcohols or ethers.

Amines (RNH₂): To form substituted benzylamines.

Benzylic Oxidation: The methyl group can also be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This requires the presence of at least one benzylic hydrogen. masterorganicchemistry.com This transformation would yield 2-chloro-3-fluoro-4-cyanobenzoic acid, adding another functional group for further derivatization.

Exploitation of the Nitrile Group for Further Chemical Transformations

The nitrile group is a highly versatile functional group that can be converted into several other important moieties. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a primary amide or a carboxylic acid. rsc.org Acid-catalyzed hydrolysis typically proceeds via initial protonation of the nitrogen, followed by nucleophilic attack by water. rsc.org The reaction can be stopped at the amide stage (3-chloro-2-fluoro-4-methylbenzamide) or driven to completion to form the carboxylic acid (3-chloro-2-fluoro-4-methylbenzoic acid). prepchem.com Steric hindrance from the adjacent fluoro and chloro groups might affect the reaction rate. researchgate.netarkat-usa.orgacs.org

Reduction: The nitrile group can be readily reduced to a primary amine (3-chloro-2-fluoro-4-methylbenzylamine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon), or other hydride reagents. organic-chemistry.orgrsc.orgacs.orgchemicalforums.com The presence of ammonia (B1221849) during catalytic hydrogenation is often used to prevent the formation of secondary amine byproducts. chemicalforums.com The resulting benzylamine is a key precursor for many other derivatives.

Cycloaddition: Nitriles can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For instance, they can react with nitrile oxides (generated in situ from aldoximes) to form 1,2,4-oxadiazoles, or with nitrile imines to form 1,2,4-triazoles. beilstein-journals.orgbeilstein-journals.orgresearchgate.netoup.com These reactions provide efficient routes to five-membered heterocyclic rings, which are common structural motifs in medicinal chemistry.

Table 2: Key Transformations of the Nitrile Group
Reaction TypeReagentsProduct Functional Group
Hydrolysis (partial)H₂O, H⁺ or OH⁻ (mild)Amide (-CONH₂)
Hydrolysis (full)H₂O, H⁺ or OH⁻ (strong)Carboxylic Acid (-COOH)
ReductionLiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂)
CycloadditionR-CNO1,2,4-Oxadiazole ring
CycloadditionR-CN-NR'1,2,4-Triazole ring

Structure-Reactivity Relationships in Related Compounds

The reactivity of the this compound ring system is governed by the interplay of the inductive and resonance effects of its substituents. lumenlearning.comunacademy.com

Nitrile Group (-CN): Strongly electron-withdrawing through both induction and resonance, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position. libretexts.orgbyjus.com

Methyl Group (-CH₃): Electron-donating through induction and hyperconjugation, activating the ring towards electrophilic attack and directing to the ortho and para positions.

Exploration of Potential Applications in Materials Science and Chemical Engineering

Utilization as a Building Block in Polymer Synthesis (e.g., polyimides, polyamides)

The unique combination of chloro, fluoro, methyl, and nitrile functional groups on the benzene (B151609) ring of 3-Chloro-2-fluoro-4-methylbenzonitrile suggests its potential as a monomer or a modifying agent in the synthesis of high-performance polymers like polyimides and polyamides. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing reactive sites for polymerization. The presence of halogen atoms can enhance properties such as flame retardancy, thermal stability, and chemical resistance in the resulting polymers. While direct evidence for the use of this compound is absent, the broader class of benzonitrile-containing monomers is utilized in creating polymers with desirable characteristics.

Integration into Liquid Crystalline Materials

The rigid, rod-like structure inherent to the benzonitrile (B105546) core is a common feature in molecules that exhibit liquid crystalline phases. The specific substitution pattern of this compound, with its polar nitrile and halogen groups, could influence the mesomorphic behavior, such as the temperature range of the liquid crystal phase and the type of phase formed (e.g., nematic, smectic). The fluorine and chlorine atoms can affect intermolecular interactions and molecular packing, which are critical for the formation of liquid crystalline phases. Research into similarly structured small molecules is prevalent, but studies specifically incorporating this compound are not currently available.

Role as a Precursor for Advanced Functional Materials

The reactivity of the nitrile and halogen groups makes this compound a plausible precursor for a variety of advanced functional materials. For instance, the nitrile group can be converted into other functional groups, such as tetrazoles, which are used in energetic materials or as ligands in coordination chemistry. The halogen atoms can be substituted through various cross-coupling reactions to introduce new functionalities, leading to the synthesis of complex molecules with tailored optical, electronic, or biological properties. However, the specific pathways and the properties of the resulting materials derived from this particular precursor have not been detailed in the available literature.

Potential in Catalysis as a Ligand or Promoter

The nitrile group and the halogen atoms on the aromatic ring of this compound could allow it to function as a ligand in coordination chemistry, potentially forming complexes with transition metals. Such complexes could exhibit catalytic activity for various organic transformations. The electronic properties of the benzene ring, influenced by the electron-withdrawing effects of the fluorine, chlorine, and nitrile groups, and the electron-donating effect of the methyl group, could modulate the properties of a metal center and thereby its catalytic performance. Despite this potential, there are no specific reports of its use as a ligand or promoter in catalytic systems.

Application in Organic Electronics (e.g., conductive polymers, organic semiconductors, OLEDs)

Derivatives of benzonitrile are known to be used in the field of organic electronics. The polar nitrile group can be beneficial for charge transport in certain organic semiconductors. The presence of fluorine atoms can also be advantageous, as they can lower the energy levels of the molecular orbitals (HOMO and LUMO) and improve the stability of the material. Therefore, it is conceivable that this compound could serve as a building block for the synthesis of new organic semiconductors, conductive polymers, or materials for Organic Light Emitting Diodes (OLEDs). Nevertheless, there is a lack of published research demonstrating its incorporation into such devices or materials.

Use as a Chemical Probe in Reaction Studies

Given its distinct pattern of substitution, this compound could potentially be used as a chemical probe to study reaction mechanisms. The different reactivities of the chloro and fluoro groups, and the presence of the nitrile and methyl groups, could provide insights into the selectivity and pathways of various chemical transformations. For example, in nucleophilic aromatic substitution reactions, the relative reactivity of the C-Cl versus the C-F bond could be investigated. However, no studies have been found that specifically employ this molecule for such purposes.

Environmental Fate and Degradation Pathways of 3 Chloro 2 Fluoro 4 Methylbenzonitrile

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a critical process in the environmental attenuation of organic pollutants. For halogenated aromatic compounds, direct photolysis can occur through the absorption of solar radiation, leading to the cleavage of chemical bonds. The rate and efficiency of photodegradation are influenced by factors such as the compound's absorption spectrum, the quantum yield of the reaction, and environmental conditions like water depth, turbidity, and the presence of photosensitizing agents.

While specific studies on the photodegradation of 3-Chloro-2-fluoro-4-methylbenzonitrile are scarce, research on other halogenated benzonitriles provides valuable insights. For instance, studies on chlorothalonil, dichlobenil, chloroxynil, bromoxynil (B128292), and ioxynil (B1672095) have shown that their photoreactivity varies significantly. Dichlobenil, a dichlorinated benzonitrile (B105546), was found to be relatively photostable under laboratory conditions simulating environmental light exposure nih.gov. In contrast, bromoxynil and ioxynil demonstrated notable photodegradation in aqueous solutions nih.gov. The photodegradation of halogenated aromatic compounds often involves the reductive dehalogenation, where a carbon-halogen bond is cleaved. The energy of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) is a key determinant of the susceptibility to photolytic cleavage, with weaker bonds being more readily broken.

In atmospheric environments, gas-phase reactions with photochemically generated hydroxyl radicals (•OH) are the primary degradation pathway for many organic compounds. The rate of this reaction is highly dependent on the structure of the aromatic compound. For this compound, it is anticipated that •OH radicals would add to the aromatic ring or abstract a hydrogen atom from the methyl group, initiating a cascade of oxidative reactions that would ultimately lead to the breakdown of the molecule.

Table 1: Photodegradation of Selected Halogenated Benzonitriles in Aqueous Solution This table presents data for compounds structurally related to this compound to infer potential photodegradation behavior.

CompoundQuantum Yield (Φ) in WaterRelative PhotoreactivityReference
Chlorothalonil0.0001Low nih.gov
DichlobenilNot significantPhotostable nih.gov
Chloroxynil0.0060Moderate nih.gov
Bromoxynil0.0093Moderate nih.gov
Ioxynil0.0024Low to Moderate nih.gov

Microbial Degradation and Biotransformation Studies in Environmental Systems

Microbial degradation is a fundamental process in the removal of organic pollutants from soil and water. The nitrile group (-CN) in this compound can be a target for microbial enzymatic attack. Microorganisms have evolved specific enzymatic pathways to utilize nitriles as carbon and/or nitrogen sources. The two primary enzymatic pathways for nitrile metabolism are:

Nitrile hydratase and amidase system: In this two-step process, a nitrile hydratase first converts the nitrile to the corresponding amide (3-chloro-2-fluoro-4-methylbenzamide). Subsequently, an amidase hydrolyzes the amide to a carboxylic acid (3-chloro-2-fluoro-4-methylbenzoic acid) and ammonia (B1221849) ethz.chscispace.com.

Nitrilase pathway: A single enzyme, nitrilase, directly hydrolyzes the nitrile to the corresponding carboxylic acid and ammonia ethz.ch.

The presence of halogen substituents on the aromatic ring can significantly influence the rate and extent of microbial degradation. Halogen atoms can render the aromatic ring more resistant to electrophilic attack by microbial oxygenases, which are often the initial enzymes in the degradation of aromatic compounds. However, some microorganisms have evolved dehalogenase enzymes that can remove halogen substituents, a crucial step in the complete mineralization of these compounds nih.govnih.gov. The degradation of halogenated aromatic compounds can proceed aerobically or anaerobically nih.gov. Aerobic degradation typically involves oxygenases that hydroxylate the aromatic ring, leading to ring cleavage nih.govresearchgate.net. Anaerobic degradation often proceeds via reductive dehalogenation, where the halogen atom is removed and replaced by a hydrogen atom nih.gov.

For instance, Burkholderia sp. has been shown to metabolize benzonitrile and hydroxybenzonitrile isomers via a nitrile hydratase-amidase pathway to the corresponding carboxylates, which are then further degraded nih.gov. The degradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by certain bacteria also proceeds via the formation of the corresponding amide and carboxylic acid researchgate.net.

Hydrolytic Stability under Various pH Conditions

Hydrolysis is an abiotic degradation process that involves the reaction of a compound with water. The rate of hydrolysis can be significantly influenced by pH. For benzonitrile and its derivatives, the nitrile group can undergo hydrolysis to form an amide and subsequently a carboxylic acid. This process is generally slow at neutral pH but can be accelerated under acidic or basic conditions znaturforsch.com.

While specific data for this compound is not available, studies on other benzonitriles indicate that the hydrolysis of the nitrile group is catalyzed by both acids and bases znaturforsch.com. The electronic effects of the substituents on the benzene (B151609) ring can influence the rate of hydrolysis. Electron-withdrawing groups can affect the susceptibility of the nitrile carbon to nucleophilic attack. In the case of this compound, the chloro and fluoro substituents are electron-withdrawing, while the methyl group is electron-donating. The combined effect of these substituents on the hydrolysis rate would require experimental determination. It is generally expected that the hydrolysis of benzonitriles is a slow process under typical environmental pH conditions (pH 5-9).

Adsorption and Mobility in Soil and Sediment Systems

The transport and fate of this compound in the subsurface are governed by its adsorption to soil and sediment particles. Adsorption is influenced by the physicochemical properties of the compound (e.g., hydrophobicity, polarity) and the characteristics of the soil (e.g., organic matter content, clay content, pH).

The hydrophobicity of a compound, often expressed as the octanol-water partition coefficient (Kow), is a key factor in its adsorption to soil organic matter. Halogenated aromatic compounds tend to be hydrophobic and thus are likely to adsorb to soil and sediment, which would reduce their mobility in the environment. The presence of chlorine and fluorine atoms in this compound is expected to increase its hydrophobicity compared to unsubstituted benzonitrile.

The mobility of pesticides and other organic chemicals in soil is a critical factor in determining their potential to leach into groundwater nih.gov. Compounds with strong adsorption to soil particles will be less mobile and less likely to contaminate groundwater. The mobility of a compound in soil can be estimated using parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Without experimental data for this compound, it is reasonable to predict that it will exhibit low to moderate mobility in soils with significant organic matter content.

Table 2: Factors Influencing the Adsorption and Mobility of Halogenated Aromatic Compounds in Soil This table outlines general principles that would apply to this compound.

Soil/Compound PropertyInfluence on AdsorptionInfluence on Mobility
Soil Organic Matter Increases adsorptionDecreases mobility
Clay Content Can increase adsorptionCan decrease mobility
Soil pH Can influence the charge of the compound and soil surfaces, affecting adsorptionCan affect mobility through its influence on adsorption
Compound Hydrophobicity (Kow) Higher Kow leads to stronger adsorptionHigher Kow leads to lower mobility

Formation of Transformation Products and Metabolites (non-biological context)

In the absence of biological activity, the transformation of this compound in the environment would primarily be driven by abiotic processes such as photolysis and hydrolysis.

As discussed in the photodegradation section, photolysis of halogenated aromatic compounds can lead to dehalogenation. For this compound, this could result in the formation of products where either the chlorine or fluorine atom is replaced by a hydrogen atom or a hydroxyl group. The relative likelihood of cleaving the C-Cl versus the C-F bond would depend on their respective bond energies and the absorption of light energy.

Hydrolysis, as mentioned earlier, would lead to the formation of 3-chloro-2-fluoro-4-methylbenzamide and subsequently 3-chloro-2-fluoro-4-methylbenzoic acid. The rates of these transformations would be dependent on pH and temperature.

It is also possible that under certain conditions, such as in the presence of strong oxidizing agents (e.g., hydroxyl radicals in advanced oxidation processes), other transformation products could be formed through reactions involving the aromatic ring or the methyl group.

Remediation Strategies for Halogenated Benzonitriles

The remediation of sites contaminated with halogenated benzonitriles can be approached using a variety of physical, chemical, and biological methods. The choice of a specific strategy depends on the nature and extent of the contamination, site-specific conditions, and regulatory requirements.

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. For halogenated benzonitriles, bioremediation could involve stimulating the activity of indigenous microorganisms capable of nitrile hydrolysis and dehalogenation (intrinsic bioremediation) or introducing specialized microorganisms to the contaminated site (bioaugmentation) tandfonline.comnih.gov. The use of microbial cells or enzymes in bioreactors is also a promising approach for treating contaminated water tandfonline.comnih.gov.

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment processes that generate highly reactive oxygen species, such as hydroxyl radicals, to oxidize and destroy organic pollutants nih.gov. AOPs, including ozonation, Fenton and photo-Fenton processes, and photocatalysis, have been shown to be effective in degrading a wide range of halogenated aromatic compounds researchgate.netacs.org.

Physical and Chemical Methods: Other remediation techniques that could be applied to halogenated benzonitrile contamination include:

Adsorption: Using activated carbon to remove the contaminant from water or air streams epa.gov.

Incineration: High-temperature destruction of the contaminant in soil or waste materials tandfonline.com.

Soil Vapor Extraction (SVE): A technique used to remove volatile organic compounds from the unsaturated zone of the soil jrte.org.

Table 3: Potential Remediation Technologies for Halogenated Benzonitrile Contamination

Remediation TechnologyDescriptionApplicability
Bioremediation Use of microorganisms to degrade contaminants.Soil and groundwater.
Advanced Oxidation Processes (AOPs) Generation of highly reactive radicals to destroy contaminants.Water and wastewater treatment.
Activated Carbon Adsorption Physical removal of contaminants from a fluid phase.Water and air purification.
Incineration High-temperature thermal destruction of contaminants.Contaminated soils, sludges, and liquids.
Soil Vapor Extraction (SVE) Removal of volatile contaminants from the subsurface.Soils contaminated with volatile compounds.

Future Research Directions and Unexplored Avenues for 3 Chloro 2 Fluoro 4 Methylbenzonitrile

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex halogenated aromatics like 3-Chloro-2-fluoro-4-methylbenzonitrile traditionally relies on multi-step processes that may involve harsh conditions or toxic reagents. Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies.

Photocatalytic and Electrochemical Synthesis: There is a significant opportunity to explore photocatalytic and electrochemical routes for the synthesis of this compound. These methods offer green alternatives to traditional synthesis.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. Future studies could investigate the cyanation of a suitable 3-chloro-2-fluoro-4-methyl-substituted aryl precursor using this technology. The merger of photoredox and copper catalysis, for instance, has been successful in the synthesis of other alkyl nitriles from carboxylic acids. organic-chemistry.org

Electrosynthesis: Electrochemical methods provide another sustainable avenue, using electricity to drive chemical reactions. Research could focus on the electrocatalytic cyanation of the corresponding aryl halide. Such techniques can minimize waste by avoiding the need for stoichiometric chemical oxidants or reductants.

These modern synthetic approaches could lead to higher yields, reduced energy consumption, and a better environmental profile for the production of this compound.

Advanced Mechanistic Insights via In Situ Spectroscopy and Real-Time Monitoring

A detailed understanding of reaction mechanisms is crucial for process optimization, yield improvement, and safety. For this compound, future research should employ advanced spectroscopic techniques for real-time analysis of its formation.

Techniques such as Probe Electrospray Ionization Mass Spectrometry (PESI-MS) and in-situ Raman spectroscopy could be implemented. shimadzu.comnih.gov These methods allow for the direct monitoring of reactant consumption, intermediate formation, and product generation as the reaction happens. shimadzu.comresearchgate.net By applying these techniques, researchers could:

Identify transient intermediates and byproducts.

Determine reaction kinetics with high precision.

Rapidly optimize reaction conditions (temperature, pressure, catalyst loading) to maximize efficiency and minimize impurity formation.

This level of mechanistic detail is currently lacking and would be invaluable for scaling up the synthesis of this compound for industrial applications.

High-Throughput Screening for New Material Applications

The unique combination of chloro, fluoro, methyl, and nitrile functional groups on a benzene (B151609) ring gives this compound a specific electronic and steric profile. This suggests it could be a valuable building block for novel materials. High-throughput screening (HTS) methodologies offer a rapid way to assess its potential in various applications. rsc.org

Future research should involve incorporating this compound into large chemical libraries for screening. Potential areas of application include:

Application AreaRationale for ScreeningPotential Outcome
Organic Electronics The nitrile group is electron-withdrawing, and halogens can influence molecular packing and electronic properties.Discovery of new host or emitter materials for Organic Light-Emitting Diodes (OLEDs), potentially with thermally activated delayed fluorescence (TADF) characteristics. ossila.com
Agrochemicals Many commercial pesticides and herbicides contain halogenated nitrile moieties.Identification of new lead compounds with herbicidal or pesticidal activity.
Pharmaceuticals The benzonitrile (B105546) scaffold is present in numerous drugs, where the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. researchgate.netsioc-journal.cnDiscovery of molecules with therapeutic potential by screening for binding against various biological targets.
Nanoporous Materials Functionalized aromatic compounds can be used as linkers in Metal-Organic Frameworks (MOFs).Development of new MOFs with tailored properties for gas storage, separation, or catalysis. rsc.org

By leveraging automated HTS, the discovery of new applications for this compound and its derivatives could be significantly accelerated. nih.gov

Integration with Machine Learning for Property Prediction and Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. mdpi.com For this compound, these computational tools represent a vast, unexplored avenue for future investigation.

Property Prediction: ML models can be trained on large datasets of chemical structures and their corresponding properties. nih.govroyce.ac.ukresearch.google Future work could focus on developing models to predict key characteristics of this compound and its derivatives, such as solubility, toxicity, reactivity, and environmental fate, even before they are synthesized. chemrxiv.org This would enable a more targeted and efficient discovery process.

Synthesis Design: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to a target molecule. youtube.com Applying these algorithms to this compound could uncover more economical and sustainable manufacturing processes compared to currently known methods. AI can also assist in optimizing reaction conditions, reducing the number of experiments needed.

Exploration of Supramolecular Interactions and Self-Assembly

The presence of both chlorine and fluorine atoms makes this compound an interesting candidate for studies in supramolecular chemistry. Halogen bonds, which are noncovalent interactions involving a halogen atom, are increasingly recognized as a powerful tool for directing the self-assembly of molecules into well-ordered, functional architectures. acs.orgmdpi.com

Future research should investigate the ability of this compound to form halogen bonds and other noncovalent interactions (e.g., π-π stacking). This could lead to the rational design of:

Co-crystals: Combining this compound with other molecules to create crystalline materials with unique properties, such as modified solubility or fluorescence.

Liquid Crystals: Designing derivatives that exhibit liquid crystalline phases for applications in displays and sensors.

Supramolecular Gels: Exploring its potential to form soft materials through self-assembly in solution. acs.org

Understanding and harnessing these self-assembly processes could unlock a new class of materials based on this specific benzonitrile scaffold. arxiv.org

Addressing Environmental Challenges Associated with Halogenated Aromatic Compounds

The widespread use of halogenated aromatic compounds has raised environmental concerns due to their potential for persistence, bioaccumulation, and toxicity. nih.govnih.gov While specific data for this compound is not available, it is imperative that future research addresses its environmental profile.

Key research questions to be addressed include:

Persistence and Degradation: What is the environmental fate of this compound? Studies should investigate its susceptibility to biodegradation by soil and water microorganisms. researchgate.netdntb.gov.ua Identifying metabolic pathways and potential persistent metabolites is crucial.

Toxicity and Bioaccumulation: Ecotoxicological studies are needed to determine its potential impact on various organisms. Its potential to bioaccumulate in the food chain should also be assessed.

Remediation Strategies: If the compound is found to be persistent, research into remediation technologies, such as advanced oxidation processes or bioremediation using specialized microbial strains, would be necessary.

Proactively investigating these environmental aspects is essential for ensuring the sustainable and responsible use of this compound in any future applications. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.